Cas no 1708370-89-1 (2-[5-(Amino-phenyl-methyl)-2H-[1,2,4]triazol-3-yl]-phenol)
![2-[5-(Amino-phenyl-methyl)-2H-[1,2,4]triazol-3-yl]-phenol structure](https://ja.kuujia.com/scimg/cas/1708370-89-1x500.png)
2-[5-(Amino-phenyl-methyl)-2H-[1,2,4]triazol-3-yl]-phenol 化学的及び物理的性質
名前と識別子
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- 2-[5-(Amino-phenyl-methyl)-2H-[1,2,4]triazol-3-yl]-phenol
- 2-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol
- Phenol, 2-[5-(aminophenylmethyl)-1H-1,2,4-triazol-3-yl]-
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- インチ: 1S/C15H14N4O/c16-13(10-6-2-1-3-7-10)15-17-14(18-19-15)11-8-4-5-9-12(11)20/h1-9,13,20H,16H2,(H,17,18,19)
- InChIKey: GWNFELRNQCMAAH-UHFFFAOYSA-N
- ほほえんだ: C1(O)=CC=CC=C1C1N=C(C(N)C2=CC=CC=C2)NN=1
2-[5-(Amino-phenyl-methyl)-2H-[1,2,4]triazol-3-yl]-phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM509975-1g |
2-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol |
1708370-89-1 | 97% | 1g |
$480 | 2022-09-29 | |
Ambeed | A491850-1g |
2-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol |
1708370-89-1 | 97% | 1g |
$490.0 | 2024-04-23 |
2-[5-(Amino-phenyl-methyl)-2H-[1,2,4]triazol-3-yl]-phenol 関連文献
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
2-[5-(Amino-phenyl-methyl)-2H-[1,2,4]triazol-3-yl]-phenolに関する追加情報
Professional Introduction to Compound with CAS No. 1708370-89-1 and Product Name: 2-[5-(Amino-phenyl-methyl)-2H-[1,2,4]triazol-3-yl]-phenol
Compound with the CAS number 1708370-89-1 and the product name 2-[5-(Amino-phenyl-methyl)-2H-[1,2,4]triazol-3-yl]-phenol represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple heterocyclic rings and functional groups makes it a versatile scaffold for designing novel therapeutic agents.
The molecular framework of 2-[5-(Amino-phenyl-methyl)-2H-[1,2,4]triazol-3-yl]-phenol incorporates a triazole ring, which is well-known for its stability and biological activity. Triazoles have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a triazol-3-yl moiety into the compound enhances its pharmacological profile, making it a promising candidate for further investigation.
Furthermore, the compound features a phenolic group and an amino-substituted phenyl-methyl side chain. These functional groups contribute to the compound's solubility and binding affinity, which are critical factors in drug design. The phenolic group is particularly noteworthy as it is often involved in hydrogen bonding interactions with biological targets, thereby facilitating the development of more effective drugs.
Recent research in the field of medicinal chemistry has highlighted the importance of hybrid compounds that combine multiple pharmacophores. The structure of 2-[5-(Amino-phenyl-methyl)-2H-[1,2,4]triazol-3-yl]-phenol exemplifies this approach by integrating a triazole ring with a phenolic moiety. Such hybrid structures have shown promise in overcoming drug resistance and enhancing therapeutic efficacy.
In vitro studies have demonstrated that compounds containing triazole rings exhibit significant inhibitory activity against various enzymes and receptors implicated in diseases such as cancer and inflammation. The amino-phenyl-methyl substituent further enhances these properties by modulating the electronic distribution of the molecule, thereby improving its interaction with biological targets.
The synthesis of 2-[5-(Amino-phenyl-methyl)-2H-[1,2,4]triazol-3-yl]-phenol involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. Researchers are exploring its efficacy in preclinical models to evaluate its therapeutic potential. Preliminary data suggest that it may exhibit desirable pharmacokinetic properties, including good oral bioavailability and low toxicity.
The development of new pharmaceuticals relies heavily on the availability of high-quality starting materials and intermediates. Compound with CAS No. 1708370-89-1 serves as an essential building block in this context. Its structural complexity allows chemists to modify specific regions while retaining core pharmacophoric elements, enabling the creation of a diverse library of derivatives for further testing.
The role of computational chemistry in drug design has also been instrumental in understanding the behavior of 2-[5-(Amino-phenyl-methyl)-2H-[1,2,4]triazol-3-yl]-phenol. Molecular modeling studies have provided insights into its interactions with biological targets at an atomic level. These simulations have helped researchers optimize its structure for improved binding affinity and selectivity.
As our understanding of disease mechanisms continues to evolve, so does our approach to drug development. The integration of interdisciplinary approaches—combining organic chemistry, medicinal chemistry, biochemistry, and computational science—has led to significant breakthroughs in recent years. The study of compounds like 2-[5-(Amino-phenyl-methyl)-2H-[1,2,4]triazol-3-yl]-phenol exemplifies this collaborative effort.
The future prospects for this compound are promising. Ongoing research aims to elucidate its mechanism of action and explore new therapeutic applications. By leveraging cutting-edge synthetic methodologies and computational tools, scientists are poised to unlock the full potential of this innovative molecule.
In conclusion,2-[5-(Amino-phenyl-methyl)-2H-[1,2,4]triazol-3-yl]-phenol (CAS No. 1708370-89-1) represents a significant contribution to the field of chemical biology and drug discovery. Its unique structural features and promising pharmacological properties make it a valuable asset in the quest for novel therapeutic agents.
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